

CL 316 ,243 Free Acid: A Technical Guide to its Role in Thermogenesis

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Compound of Interest

Compound Name: CL 316243 free acid

Cat. No.: B1233649

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

CL 316 ,243 is a potent and highly selective agonist for the β 3-adrenergic receptor (β 3-AR), with an EC50 of approximately 3 nM^[1]. Its specificity for the β 3-AR over β 1- and β 2-AR subtypes minimizes off-target cardiovascular effects, making it a valuable pharmacological tool for studying metabolic processes. This compound has been instrumental in elucidating the mechanisms of non-shivering thermogenesis, primarily through its action on brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT).^{[1][2][3]} This guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the thermogenic role of CL 316 ,243.

Core Mechanism of Action in Thermogenesis

The primary role of CL 316 ,243 in thermogenesis is the activation of β 3-adrenergic receptors, which are densely expressed on the surface of both brown and white adipocytes.^[3] This activation initiates a well-defined signaling cascade that culminates in increased energy expenditure and heat production.

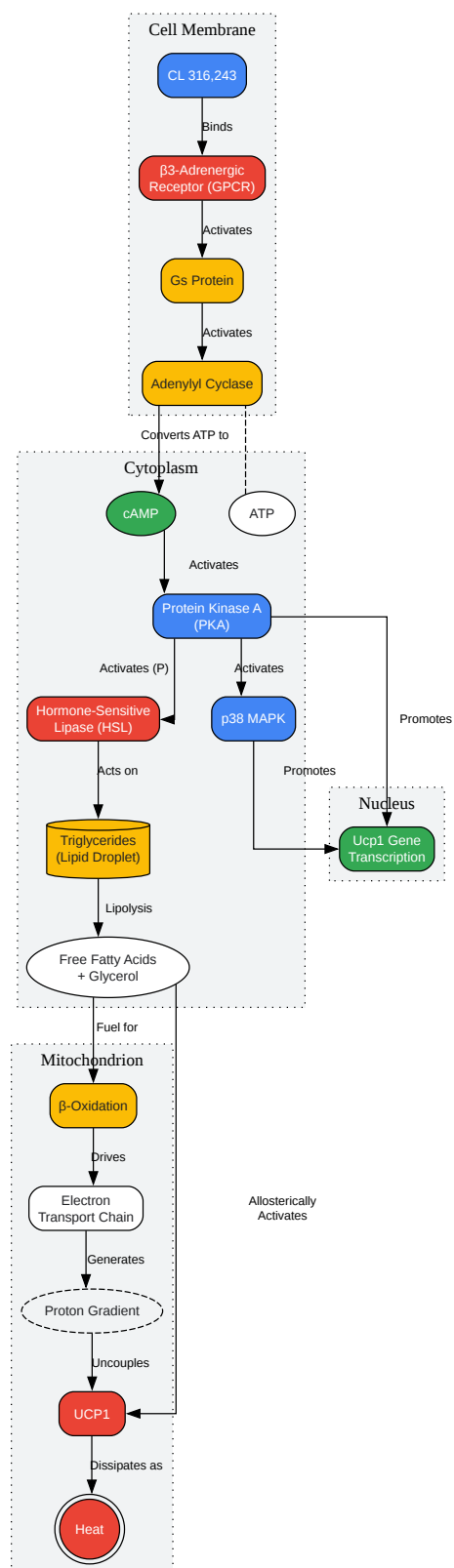
The process unfolds as follows:

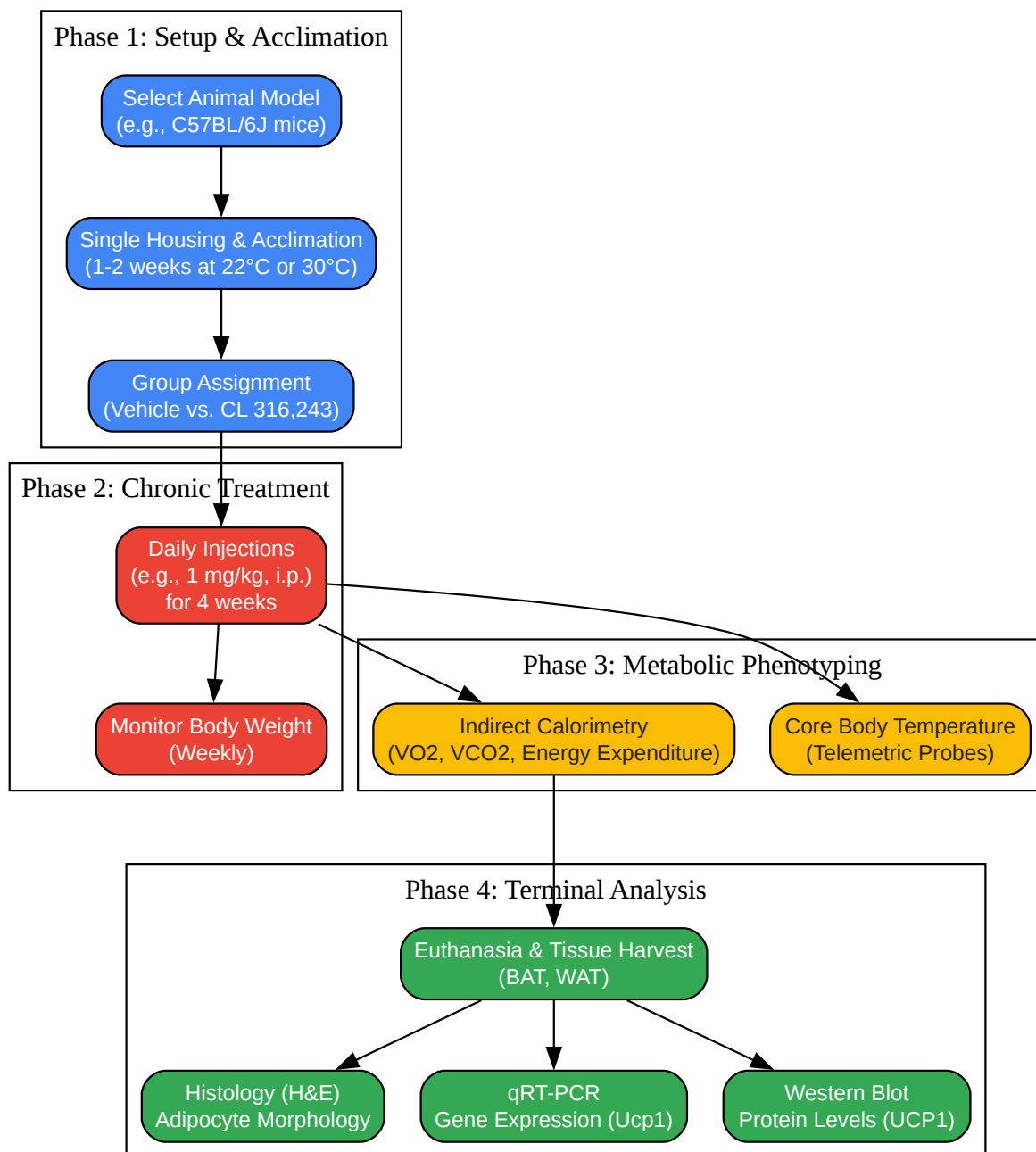
- **Receptor Binding:** CL 316 ,243 binds to the β 3-AR, a G-protein-coupled receptor (GPCR).

- **G-Protein Activation:** This binding event activates the associated stimulatory G-protein (Gs), causing it to release GDP and bind GTP.
- **Adenylyl Cyclase Activation:** The activated α -subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[4]
- **PKA Activation:** The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4][5]
- **Downstream Phosphorylation:** PKA phosphorylates multiple downstream targets critical for the thermogenic process. This includes Hormone-Sensitive Lipase (HSL) and transcription factors that regulate the expression of Uncoupling Protein 1 (UCP1).[4][6]
- **Lipolysis:** Phosphorylation of HSL initiates the breakdown of triglycerides stored in lipid droplets into free fatty acids (FFAs) and glycerol.[3]
- **Mitochondrial Activation:** The released FFAs serve two main purposes: they act as the primary fuel source for mitochondrial β -oxidation and they are allosteric activators of UCP1.
- **UCP1-Mediated Thermogenesis:** UCP1, located in the inner mitochondrial membrane of brown adipocytes, uncouples the proton gradient generated by the electron transport chain from ATP synthesis. Instead of producing ATP, the potential energy of the proton gradient is dissipated as heat.[7]

Furthermore, signaling through the β 3-AR also activates the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in the transcriptional activation of the Ucp1 gene and other thermogenic genes.[8]

Signaling Pathway Diagram





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